molecular formula C18H21BrN2O4S B12114392 1-(2-Bromo-4,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine

1-(2-Bromo-4,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine

Cat. No.: B12114392
M. Wt: 441.3 g/mol
InChI Key: BWGLISUMVLKSRE-UHFFFAOYSA-N
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Description

1-(2-Bromo-4,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, two methoxy groups, a sulfonyl group, and a phenylpiperazine moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of 1-(2-Bromo-4,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine typically involves multiple steps. One common synthetic route starts with the preparation of 2-bromo-4,5-dimethoxybenzene-1-sulfonyl chloride. This intermediate is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Bromo-4,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the methoxy groups and the sulfonyl group.

    Coupling Reactions: The phenylpiperazine moiety can participate in coupling reactions with other aromatic compounds.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(2-Bromo-4,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The bromine atom and the sulfonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Bromo-4,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine can be compared with other similar compounds, such as:

    2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride: This compound is an intermediate in the synthesis of the target compound and shares similar structural features.

    4-Phenylpiperazine: This moiety is a common structural component in many biologically active compounds and is known for its pharmacological properties.

The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C18H21BrN2O4S

Molecular Weight

441.3 g/mol

IUPAC Name

1-(2-bromo-4,5-dimethoxyphenyl)sulfonyl-4-phenylpiperazine

InChI

InChI=1S/C18H21BrN2O4S/c1-24-16-12-15(19)18(13-17(16)25-2)26(22,23)21-10-8-20(9-11-21)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3

InChI Key

BWGLISUMVLKSRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1OC)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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